molecular formula C28H27N2O5+ B10846096 9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide

9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide

Cat. No.: B10846096
M. Wt: 471.5 g/mol
InChI Key: MZPIENUCQFUDBE-UHFFFAOYSA-N
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Description

9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide: is a synthetic derivative of berberine, an isoquinoline alkaloid. Berberine is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The modification of berberine to this compound aims to enhance its pharmacological effects and improve its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C28H27N2O5+

Molecular Weight

471.5 g/mol

IUPAC Name

17-methoxy-16-(4-pyridin-2-yloxybutoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C28H27N2O5/c1-31-24-8-7-19-14-23-21-16-26-25(34-18-35-26)15-20(21)9-11-30(23)17-22(19)28(24)33-13-5-4-12-32-27-6-2-3-10-29-27/h2-3,6-8,10,14-17H,4-5,9,11-13,18H2,1H3/q+1

InChI Key

MZPIENUCQFUDBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCOC6=CC=CC=N6

Origin of Product

United States

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